molecular formula C20H15BrN4O B3862869 6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B3862869
M. Wt: 407.3 g/mol
InChI Key: YDOHRYHKDCMCRJ-JJFYIABZSA-N
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Description

6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a bromine atom, a methyl group, and a naphthalen-1-ylmethylideneamino group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of 6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor. This one-pot, three-component reaction is catalyzed by potassium persulfate (K₂S₂O₈) and iodine (I₂) . Another approach includes the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free conditions, and specific solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the FtsZ protein in Streptococcus pneumoniae, leading to the disruption of bacterial cell division . The compound’s structure-activity relationship plays a crucial role in its potency and selectivity against target pathogens .

Comparison with Similar Compounds

6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent activity against drug-resistant pathogens.

Properties

IUPAC Name

6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-19(25-12-16(21)9-10-18(25)23-13)20(26)24-22-11-15-7-4-6-14-5-2-3-8-17(14)15/h2-12H,1H3,(H,24,26)/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOHRYHKDCMCRJ-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)NN=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)N/N=C\C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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